Cas no 2228341-47-5 (1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid)

1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
- EN300-1950783
- 2228341-47-5
-
- インチ: 1S/C10H12F4O2/c11-8(12)3-1-6(2-4-8)9(7(15)16)5-10(9,13)14/h6H,1-5H2,(H,15,16)
- InChIKey: AGUBQCATJMHDPZ-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C(=O)O)C1CCC(CC1)(F)F)F
計算された属性
- せいみつぶんしりょう: 240.07734227g/mol
- どういたいしつりょう: 240.07734227g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 37.3Ų
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950783-10.0g |
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228341-47-5 | 10g |
$5652.0 | 2023-05-31 | ||
Enamine | EN300-1950783-0.1g |
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228341-47-5 | 0.1g |
$1157.0 | 2023-09-17 | ||
Enamine | EN300-1950783-0.5g |
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228341-47-5 | 0.5g |
$1262.0 | 2023-09-17 | ||
Enamine | EN300-1950783-0.25g |
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228341-47-5 | 0.25g |
$1209.0 | 2023-09-17 | ||
Enamine | EN300-1950783-5.0g |
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228341-47-5 | 5g |
$3812.0 | 2023-05-31 | ||
Enamine | EN300-1950783-1.0g |
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228341-47-5 | 1g |
$1315.0 | 2023-05-31 | ||
Enamine | EN300-1950783-0.05g |
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228341-47-5 | 0.05g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1950783-2.5g |
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228341-47-5 | 2.5g |
$2576.0 | 2023-09-17 | ||
Enamine | EN300-1950783-10g |
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228341-47-5 | 10g |
$5652.0 | 2023-09-17 | ||
Enamine | EN300-1950783-5g |
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228341-47-5 | 5g |
$3812.0 | 2023-09-17 |
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid 関連文献
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acidに関する追加情報
Research Brief on 1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS: 2228341-47-5)
1-(4,4-Difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS: 2228341-47-5) is a fluorinated cyclopropane derivative that has recently garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound, characterized by its difluorinated cyclohexyl and cyclopropane moieties, exhibits promising potential as a building block for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have explored its applications in targeting metabolic disorders, inflammatory diseases, and certain types of cancer.
The synthesis of 1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid involves multi-step organic transformations, including fluorination reactions and cyclopropanation. Advanced techniques such as asymmetric synthesis and catalytic fluorination have been employed to achieve high enantiomeric purity, which is critical for its biological activity. Recent publications highlight its role as a key intermediate in the synthesis of novel G protein-coupled receptor (GPCR) ligands, where its rigid, fluorinated structure enhances binding affinity and metabolic stability.
In vitro and in vivo studies have demonstrated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. Its ability to penetrate cell membranes and resist enzymatic degradation makes it an attractive candidate for further development. Notably, a 2023 study published in the Journal of Medicinal Chemistry reported its efficacy as a selective inhibitor of a specific kinase involved in inflammatory pathways, suggesting potential applications in autoimmune diseases.
Ongoing research is focused on optimizing the compound's structure-activity relationship (SAR) to improve its selectivity and potency. Computational modeling and high-throughput screening are being utilized to identify derivatives with enhanced therapeutic profiles. Additionally, collaborations between academic institutions and pharmaceutical companies aim to advance this compound into preclinical trials, with a focus on its potential as a first-in-class therapeutic agent.
In conclusion, 1-(4,4-difluorocyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid represents a promising scaffold in medicinal chemistry, with broad applications in drug discovery. Its unique fluorination pattern and structural rigidity offer distinct advantages for targeting challenging biological pathways. Future research will likely explore its utility in combination therapies and its mechanism of action at the molecular level, further solidifying its role in the next generation of therapeutics.
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